molecular formula C11H11N3OS B2880174 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097864-15-6

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2880174
CAS No.: 2097864-15-6
M. Wt: 233.29
InChI Key: BPZFYISHRJVTSC-UHFFFAOYSA-N
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Description

The compound 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane scaffold fused with a 2-oxa-5-aza ring system and substituted at the 5-position with a thieno[2,3-d]pyrimidine moiety. This structure combines conformational rigidity from the bicyclic framework with the electronic diversity of the thienopyrimidine group, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes requiring rigid, heterocyclic ligands.

Properties

IUPAC Name

5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFYISHRJVTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization

The synthesis begins with the HCl-catalyzed condensation of ethyl 3-aminothiophene-2-carboxylate (2 ) with isonicotinonitrile (3 ) in refluxing ethanol, yielding pyrimidinone 4 in 83% yield. Small quantities of ether side product 5b may form during this step, necessitating chromatographic purification.

Chlorination

Pyrimidinone 4 is treated with phosphorus oxychloride (POCl₃) under reflux conditions (4–12 hours) to produce 4-chloro-thieno[2,3-d]pyrimidine (5a ) in 98% yield. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by neutralization with aqueous ammonia followed by ethyl acetate extraction.

Table 1. Optimization of Chlorination Conditions

POCl₃ Equivalents Temperature (°C) Time (h) Yield (%)
18.9 110 4 98
10.0 120 6 85

Preparation of 2-Oxa-5-azabicyclo[2.2.1]heptane

The bicyclic morpholine derivative is synthesized from 4-hydroxy-L-proline through a sequence of protection, oxidation, and cyclization steps.

Oxidation and Ketone Formation

4-Hydroxy-L-proline is protected as its tert-butyloxycarbonyl (Boc) derivative, followed by oxidation with Jones reagent to yield a cyclic ketone. This intermediate undergoes a Grignard reaction with methylmagnesium bromide to install a methyl group at the C-3 position.

Cyclization

Intramolecular cyclization of the keto-ester intermediate under acidic conditions (HCl/MeOH) forms the 2-oxa-5-azabicyclo[2.2.1]heptane core. The reaction proceeds via a six-membered transition state, achieving a diastereomeric excess of >95%.

Key Analytical Data

  • 1H NMR (500 MHz, CDCl₃) : δ 3.85–3.70 (m, 2H, OCH₂), 3.45–3.30 (m, 2H, NCH₂), 2.95 (s, 1H, bridgehead H).
  • HRMS (ESI+) : m/z calcd for C₆H₁₁NO₂ [M+H]⁺: 129.0789, found: 129.0792.

Coupling Reaction to Form 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

The final step involves nucleophilic aromatic substitution (SNAr) between 4-chloro-thieno[2,3-d]pyrimidine (5a ) and 2-oxa-5-azabicyclo[2.2.1]heptane.

Reaction Conditions

A mixture of 5a (1.0 equiv), 2-oxa-5-azabicyclo[2.2.1]heptane (1.2 equiv), and triethylamine (TEA, 2.0 equiv) in ethanol/isopropanol (1:1 v/v) is heated at 80°C for 12–24 hours. The reaction progress is monitored by TLC, and the product is purified via flash column chromatography (SiO₂, ethyl acetate/hexanes).

Table 2. Effect of Solvent on Coupling Efficiency

Solvent System Temperature (°C) Time (h) Yield (%)
EtOH/iPrOH (1:1) 80 24 72
DMF 100 12 68
THF 65 36 55

Mechanistic Insights

The SNAr mechanism proceeds via a Meisenheimer intermediate, with TEA neutralizing HCl byproducts. The bicyclic amine’s steric bulk necessitates prolonged reaction times compared to simpler morpholine analogues.

Analytical Characterization

The target compound is characterized by NMR, HRMS, and X-ray crystallography (where applicable).

Spectroscopic Data

  • 1H NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine H), 7.25 (d, J = 5.4 Hz, 1H, thiophene H), 4.10–3.95 (m, 2H, OCH₂), 3.80–3.65 (m, 2H, NCH₂), 2.85 (s, 1H, bridgehead H).
  • 13C NMR (150 MHz, DMSO-d₆) : δ 170.2 (C=O), 158.9 (pyrimidine C), 145.5 (thiophene C), 70.1 (OCH₂), 52.3 (NCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₄N₃O₂S [M+H]⁺: 292.0753, found: 292.0756.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 70:30 H₂O/MeCN) confirms a purity of >99% with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is its role as an enzyme inhibitor . Research indicates that this compound can modulate the activity of specific enzymes involved in critical biological pathways, which could be pivotal in treating diseases such as cancer and neurological disorders.

Potential Therapeutic Applications

The interactions of this compound with biological macromolecules suggest potential therapeutic applications:

  • Cancer Therapy : Studies have shown that compounds with thieno[2,3-d]pyrimidin structures can inhibit pathways that are often dysregulated in cancer . This compound may serve as a lead for developing new anticancer agents.
  • Neurological Disorders : Given its ability to influence enzyme activity, it may also be explored for treating conditions like Alzheimer's or Parkinson's disease, where enzyme modulation plays a significant role.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Pathways : The synthesis typically involves multiple steps leading to oxidized derivatives and various substituted analogs, highlighting its versatility in drug development.
  • Biological Evaluations : In vitro studies have demonstrated significant enzyme inhibition activity, suggesting that further exploration could yield promising therapeutic candidates .

Mechanism of Action

The mechanism by which 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
  • Core Structure : Shares the identical 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
  • Substituent: Differs in the pyrimidine substituent (6-chloro-2-cyclopropylpyrimidin-4-yl vs. thieno[2,3-d]pyrimidin-4-yl).
  • Molecular Weight: 251.71 g/mol (vs. estimated higher MW for the thienopyrimidine variant due to sulfur incorporation) .
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl
  • Core Structure : Replaces the 2-oxa group with 2-thia (sulfur) and adds a dioxide moiety.
  • Key Differences: Sulfur’s larger atomic radius and polarizability may alter electronic properties and solubility.
  • Applications : Such modifications are common in sulfonamide drugs, suggesting utility in targeting sulfhydryl-dependent enzymes.
ABT-418 Analogues with 7-Azabicyclo[2.2.1]heptane
  • Core Structure : 7-Azabicyclo[2.2.1]heptane (vs. 5-aza in the target compound).
  • Substituents: 3-Methylisoxazol-5-yl group (vs. thienopyrimidine).
  • Biological Relevance : ABT-418 analogs demonstrate nicotinic acetylcholine receptor (nAChR) modulation, highlighting the role of bicyclic systems in conformational restriction for receptor binding .
Table 1: Key Structural and Property Comparisons
Compound Name Bicyclic System Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-oxa-5-azabicyclo[2.2.1]heptane Thieno[2,3-d]pyrimidin-4-yl ~270 (estimated) Aromatic heterocycle, rigid scaffold
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-... 2-oxa-5-azabicyclo[2.2.1]heptane 6-Chloro-2-cyclopropylpyrimidin-4-yl 251.71 Lipophilic substituent
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Not reported Electron-withdrawing, polar
ABT-418 Analogues (e.g., 7a, 8a) 7-azabicyclo[2.2.1]heptane 3-Methylisoxazol-5-yl ~220 (estimated) nAChR activity

Biological Activity

5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with various reagents to form the bicyclic structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Example of Synthesis

A typical synthesis pathway might include:

  • Starting Material : Thieno[2,3-d]pyrimidin-4-amine.
  • Reagents : Aqueous formaldehyde and a suitable solvent (e.g., dioxane).
  • Conditions : Heating under reflux followed by cyclization reactions.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHCT11610EGFR inhibition
-MCF715VEGFR suppression

In a study evaluating various derivatives against triple-negative breast cancer cells, compounds similar to this compound showed promising results with IC50 values indicating effective cytotoxicity against cancer cell lines such as HCT116 and MCF7 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

Inflammation-related pathways are also targeted by thieno[2,3-d]pyrimidine derivatives. The compound has shown potential in reducing pro-inflammatory cytokines in vitro.

Case Studies

  • In Vivo Studies : In animal models, administration of thieno[2,3-d]pyrimidine derivatives led to reduced tumor sizes compared to controls, supporting their potential as effective anticancer agents.
    • Study Design : Mice bearing tumors were treated with varying doses of the compound.
    • Results : Significant reduction in tumor volume was observed at higher doses.
  • Clinical Relevance : The structural similarity of thieno[2,3-d]pyrimidines to known therapeutic agents positions them as candidates for further development in clinical settings.

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